2-Iodo-5-methanesulfonyl-benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7IO4S |
|---|---|
Molecular Weight |
326.11 g/mol |
IUPAC Name |
2-iodo-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7IO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
FSBQPXIJIHESSS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 5 Methanesulfonyl Benzoic Acid and Analogous Structures
Strategies for ortho-Iodination of Benzoic Acid Derivatives
The introduction of an iodine atom specifically at the position ortho to the carboxylic acid group on a benzoic acid ring is a critical transformation. Several distinct chemical strategies have been developed to achieve this regioselectivity.
A classic and reliable method for the regioselective introduction of iodine onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by displacement with an iodide ion, a process often referred to as a Sandmeyer-type reaction. scirp.orgorganic-chemistry.org For the synthesis of ortho-iodinated benzoic acids, this process begins with an ortho-aminobenzoic acid (anthranilic acid) derivative.
The reaction proceeds in two main stages. First, the primary amino group is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgprepchem.com This converts the amino group into a highly reactive diazonium salt. chemtube3d.com In the second stage, a solution containing an iodide source, most commonly potassium iodide (KI), is introduced. prepchem.comchemicalbook.com The diazonium group, being an excellent leaving group (as dinitrogen gas), is displaced by the iodide ion to yield the target ortho-iodobenzoic acid. organic-chemistry.org
This method's primary advantage is its high regioselectivity, as the position of the iodine atom is predetermined by the location of the amino group on the starting material. For example, 2-amino-5-methylbenzoic acid can be converted to 2-iodo-5-methylbenzoic acid using this approach. prepchem.comchemicalbook.com
Table 1: Representative Conditions for Diazotization-Iodination of Aminobenzoic Acids
| Starting Material | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl, H₂O, Acetone2. KI | 0 °C to 90 °C | 85% | chemicalbook.com |
| 5-Methyl-anthranilic acid | 1. NaNO₂, HCl2. KI, HCl | 0 °C to Reflux | - | prepchem.com |
| Aromatic Amines (General) | NaNO₂, p-TsOH, KI in Acetonitrile | Room Temp. | Good | organic-chemistry.org |
Direct C-H activation and functionalization have emerged as powerful tools for aromatic substitution, avoiding the need for pre-functionalized substrates like amino-derivatives. In the context of benzoic acids, the carboxylic acid group can act as a directing group to guide halogenation to the ortho position. acs.orgresearchgate.net This is typically achieved using transition metal catalysis.
Iridium and palladium-based catalysts have proven particularly effective for the ortho-iodination of benzoic acids. researchgate.netnih.gov For instance, an iridium(III) complex can catalyze the C-H activation/iodination of various benzoic acids under mild, additive-free conditions, showing high selectivity for the ortho position. acs.orgamanote.com Similarly, palladium(II)-catalyzed protocols have been developed that facilitate ortho-iodination in aqueous media using potassium iodide as the iodine source. researchgate.netresearchgate.net These methods often exhibit broad functional group tolerance and represent a more atom-economical approach compared to traditional methods. acs.org The reaction mechanism generally involves the coordination of the catalyst to the carboxylic acid, followed by a C-H activation step to form a metallacycle intermediate, which then reacts with an iodine source. researchgate.net
Table 2: Comparison of Catalytic Systems for ortho-Iodination of Benzoic Acids
| Catalyst System | Iodine Source | Key Features | Reference |
|---|---|---|---|
| Iridium(III) Complex | N-Iodosuccinimide (NIS) | Additive/base-free, mild conditions, high ortho-selectivity | acs.org |
| Iridium(III) Complex / AgOTf | I₂ | Room temperature, >20:1 mono/di selectivity | nih.gov |
Direct iodination of benzoic acid using molecular iodine (I₂) is challenging because benzoic acid is a deactivated aromatic ring, making it less susceptible to electrophilic attack. wikipedia.org To overcome this, oxidative iodination methods are employed. These protocols use a combination of molecular iodine or an iodide salt with a strong oxidizing agent. The oxidant's role is to convert iodine to a more potent electrophilic species, such as the iodonium ion (I⁺) or a related carrier. wikipedia.org
A variety of oxidizing systems have been reported for the iodination of deactivated arenes. A mixture of iodine and potassium iodate in concentrated sulfuric acid can generate the triiodine cation (I₃⁺), a powerful iodinating agent. wikipedia.org Another common and effective system involves the use of potassium iodide (KI) with hydrogen peroxide (H₂O₂) in the presence of a strong acid. organic-chemistry.org This combination facilitates the selective oxidative iodination of electron-rich arenes and can be adapted for less reactive substrates. organic-chemistry.org These methods provide a direct route to iodoarenes without the need for transition metal catalysts. organic-chemistry.org
Methods for Installing the meta-Methanesulfonyl Group
The methanesulfonyl (–SO₂CH₃) group is a strongly electron-withdrawing moiety. Its installation on the benzoic acid ring, particularly at the meta position, can be accomplished through several synthetic routes.
The direct introduction of a sulfonyl group onto an aromatic ring can be achieved via a Friedel-Crafts sulfonylation reaction. acs.org This reaction involves an electrophilic aromatic substitution using methanesulfonyl chloride (CH₃SO₂Cl) as the electrophile and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgwikipedia.org
However, the Friedel-Crafts sulfonylation is generally effective only on activated aromatic rings. Since the benzoic acid scaffold is deactivated by both the carboxylic acid and the iodo groups, direct sulfonylation of 2-iodobenzoic acid is not a viable primary pathway. Instead, this strategy is more applicable to a precursor molecule that is subsequently converted into the benzoic acid. For example, an activated aromatic compound like toluene could be sulfonylated first, and then the methyl group could be oxidized to a carboxylic acid in a later step. The reaction of methanesulfonyl chloride with primary and secondary amines to form methanesulfonamides is also a well-established transformation. wikipedia.orgstudy.com
A more common and versatile method for introducing a methanesulfonyl group involves a two-step sequence: first, the introduction of a methylthio (–SCH₃) or thiol (–SH) group, followed by its oxidation to the sulfonyl state. nih.govgoogleapis.com
The methylthio group can be introduced onto an aromatic ring through various methods, such as the reaction of a diazonium salt with methyl mercaptan or by nucleophilic aromatic substitution on a suitably activated precursor. Once the corresponding methylthiobenzoic acid derivative is obtained, it can be readily oxidized to the methylsulfonylbenzoic acid. googleapis.com
A wide range of oxidizing agents are effective for converting sulfides to sulfones. Hydrogen peroxide is a common choice, often used in the presence of a catalyst like sodium tungstate or in an acidic medium such as sulfuric acid. googleapis.com Other powerful oxidizing agents, including nitric acid, can also be employed to achieve this transformation. justia.comgoogle.comgoogle.com This oxidation is a robust and high-yielding reaction, making it a preferred method for synthesizing aryl sulfones. organic-chemistry.org For example, 2-chloro-4-methylthiobenzoic acid esters are easily oxidized to the corresponding 2-chloro-4-methylsulfonyl benzoic acid esters. googleapis.com
Table 3: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent/System | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Sulfuric Acid | Aryl methyl sulfides | Efficient, common lab reagent | googleapis.com |
| Nitric Acid (HNO₃) | 2-Nitro-4-methylsulfonyl toluene | Strong oxidant for deactivated systems | justia.com |
| DMSO / HBr | Thiols | Mild conditions, broad scope | nih.gov |
Sequential and Convergent Synthesis Pathways
The synthesis of polysubstituted aromatic compounds like 2-Iodo-5-methanesulfonyl-benzoic acid requires careful strategic planning to install functional groups at the correct positions. Both sequential and convergent pathways can be envisioned, where functional groups are introduced one by one or pre-functionalized fragments are combined, respectively. The regiochemical outcome of each reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
A common and logical stepwise approach to synthesizing this compound involves the sequential functionalization of a simpler benzoic acid precursor. The order in which the iodo and methanesulfonyl groups are introduced is critical to achieving the desired 1,2,5-substitution pattern.
One plausible synthetic route begins with the introduction of the sulfur-based functional group, followed by the installation of the iodine atom.
Formation of the Sulfonyl Group : A typical starting point is the sulfonation of benzoic acid. Treatment of benzoic acid with oleum (fuming sulfuric acid) directs the sulfonyl group to the meta-position, yielding 3-sulfobenzoic acid google.com. The sulfonic acid can then be converted to the corresponding sulfonyl chloride, for example, through a modified Sandmeyer reaction involving a diazonium salt, sulfur dioxide, and copper salts acs.org. This sulfonyl chloride is a key intermediate that can be transformed into the target methanesulfonyl (sulfone) group through reduction and subsequent methylation.
Introduction of the Iodo Group : With the methanesulfonyl group in place at the 5-position (meta to the carboxyl group), the final step is the introduction of an iodine atom at the 2-position (ortho to the carboxyl group). A classic method for this transformation is the Sandmeyer reaction wikipedia.org. This would involve a synthetic sequence starting from a precursor like 2-amino-5-methanesulfonyl-benzoic acid. The amino group is converted into a diazonium salt using sodium nitrite and a strong acid, which is then treated with a solution of potassium iodide to yield the final product wikipedia.orgprepchem.comchemicalbook.com.
An alternative modern approach for the ortho-iodination step utilizes transition metal-catalyzed C-H activation. This method can directly iodinate the C-H bond ortho to the carboxylic acid directing group, potentially offering a more efficient route nih.gov.
Achieving high yields and regioselectivity in the synthesis of this compound hinges on the careful optimization of reaction conditions for the key functionalization steps.
Ortho-Iodination: For the selective introduction of iodine at the position ortho to the carboxylic acid, iridium-catalyzed C-H activation presents a highly selective method. Research has shown that using an Ir(III) catalyst allows for the direct mono-iodination of benzoic acids with high selectivity (>20:1 for mono- vs. di-iodination) nih.gov. Key optimizations for this reaction include:
Mild Conditions : The reaction proceeds effectively at room temperature nih.gov.
Atmosphere : It does not require an inert atmosphere or the exclusion of moisture, simplifying the experimental setup nih.gov.
Additives : The use of a silver(I) additive has been identified as crucial for deactivating the iodinated product, thereby preventing subsequent reactions and enhancing selectivity for the mono-iodinated product nih.gov.
Meta-Sulfonylation: The introduction of the sulfonyl group meta to the carboxylic acid can be achieved through several methods, each with its own set of optimized conditions.
Direct Sulfonation : The classical approach of reacting benzoic acid with 20% oleum requires elevated temperatures, typically between 125°C and 140°C, for approximately one hour to ensure complete reaction google.com.
Meerwein Reaction : For the preparation of an aryl sulfonyl chloride intermediate from a diazonium salt, the modified Sandmeyer reaction (Meerwein reaction) is often performed in acetic acid using copper salts as catalysts acs.org.
The table below summarizes optimized conditions for key reaction types.
| Transformation | Method | Key Reaction Conditions | Selectivity | Source |
|---|---|---|---|---|
| Ortho-Iodination | Iridium-Catalyzed C-H Activation | Ir(III) catalyst, Ag(I) additive, room temperature, open to air | High (>20:1 mono/di selectivity) | nih.gov |
| Meta-Sulfonation | Direct Sulfonation with Oleum | 20% Oleum, 125-140°C, 1 hour | High (meta-directing) | google.com |
| Aryl Sulfonyl Chloride Synthesis | Meerwein Reaction | Diazonium salt, SO₂, Copper salts, Acetic acid solvent | Dependent on diazonium salt precursor | acs.org |
Emerging Green Chemistry Approaches in Aromatic Functionalization
In recent years, the principles of green chemistry have driven the development of more sustainable and environmentally benign synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency in the synthesis of complex molecules like substituted benzoic acids.
While transition metals are powerful catalysts for C-H functionalization, their cost, toxicity, and potential for product contamination are significant drawbacks. Consequently, there is growing interest in developing transition metal-free alternatives.
For the synthesis of sulfonyl compounds, a notable advancement is the use of heterogeneous photocatalysis. Researchers have developed a method to produce aryl sulfonyl chlorides from arenediazonium salts using potassium poly(heptazine imide), a type of carbon nitride, as a photocatalyst acs.org. This reaction proceeds under mild conditions using visible light at room temperature and avoids the use of transition metal catalysts like copper, which are common in traditional Sandmeyer-type reactions acs.org. This method is tolerant of various functional groups and represents a sustainable alternative to the Meerwein chlorosulfonylation reaction acs.org.
Furthermore, the introduction of the iodo group via the classical Sandmeyer reaction, which proceeds through a diazonium salt intermediate, is itself a transition metal-free process, relying on the reaction with potassium iodide wikipedia.org.
Sustainable synthesis extends beyond simply avoiding transition metals to encompass the entire lifecycle of a chemical process, including the choice of solvents, reagents, and energy sources.
Sustainable Synthesis of Sulfonyl Compounds:
Aqueous Processes : The development of aqueous-based processes for the synthesis of aryl sulfonyl chlorides offers significant environmental benefits acs.org. In such systems, the sulfonyl chloride product often has low solubility in water and precipitates directly from the reaction mixture. This simplifies purification, reduces the need for organic extraction solvents, and leads to high-purity products in good yields acs.org.
Benign Byproducts : A recently developed green synthetic process allows for the conversion of thiols and disulfides into sulfonyl fluorides (a related class of compounds to sulfonyl chlorides) sciencedaily.com. This method uses safe and cost-effective reagents (SHC5® and potassium fluoride) and is notable for producing only non-toxic sodium and potassium salts as byproducts, minimizing environmental impact sciencedaily.com.
Heterogeneous Photocatalysis : The use of heterogeneous photocatalysts, such as the potassium poly(heptazine imide) mentioned earlier, is inherently sustainable as the catalyst can be recovered by simple filtration and potentially reused, reducing waste and cost acs.org.
Sustainable Synthesis of Aryl Halides:
Atom Economy : Compared to classical methods like the Sandmeyer reaction, which generates stoichiometric byproducts, direct C-H functionalization routes for iodination offer superior atom economy. Catalytic methods that directly convert a C-H bond to a C-I bond reduce the number of synthetic steps and the amount of waste generated.
The following table compares traditional and emerging green methodologies for key synthetic steps.
| Functional Group | Traditional Method | Emerging Green/Sustainable Method | Sustainability Advantage | Source |
|---|---|---|---|---|
| Aryl Sulfonyl Chloride | Meerwein Reaction (Copper catalyst) | Heterogeneous Photocatalysis (Metal-free) | Avoids transition metals, catalyst is reusable | acs.org |
| Aryl Sulfonyl Chloride | Reaction in organic solvents | Aqueous Process Chemistry | Reduces organic solvent use, simplifies product isolation | acs.org |
| Aryl Halide (Iodide) | Sandmeyer Reaction | Direct C-H Iodination | Higher atom economy, fewer synthetic steps | nih.gov |
| Aryl Sulfonyl Fluoride (B91410) | Use of toxic reagents (e.g., SO₂F₂) | Reaction of thiols with SHC5®/KF | Uses safe reagents, produces only non-toxic salt byproducts | sciencedaily.com |
Reactivity and Mechanistic Investigations of 2 Iodo 5 Methanesulfonyl Benzoic Acid
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site of reactivity in 2-Iodo-5-methanesulfonyl-benzoic acid. Its chemical behavior is influenced by the electron-withdrawing nature of both the ortho-iodo and meta-methanesulfonyl substituents. These groups increase the acidity of the carboxylic proton and enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reaction involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, expelling a leaving group (typically hydroxide) to form the substitution product. libretexts.org For carboxylic acids, this process is often catalyzed by acid to protonate the carbonyl oxygen, increasing its electrophilicity, or requires the conversion of the hydroxyl group into a better leaving group.
Ester Formation (Esterification): The reaction of this compound with an alcohol in the presence of an acid catalyst (such as H₂SO₄) or a coupling agent would yield the corresponding ester. usm.my The equilibrium nature of Fischer esterification can be managed by using an excess of the alcohol or by removing the water formed during the reaction. usm.mygoogle.com Microwave-assisted methods have also been shown to improve the efficiency of esterification for substituted benzoic acids. usm.my The use of surfactant-type Brønsted acid catalysts can enable these reactions to proceed even in water. organic-chemistry.org
| Reactant | Catalyst/Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Tin(II) compounds | - | Distillation to remove water | Benzoic Esters | google.com |
| 4-Fluoro-3-nitrobenzoic acid | H₂SO₄ | Ethanol | Microwave, sealed-vessel, 130°C | Ethyl 4-fluoro-3-nitrobenzoate | usm.my |
| Benzoic Acid | Deep Eutectic Solvent (DES) | Ethanol (reactant) | 75°C | Ethyl Benzoate | dergipark.org.tr |
| Various Carboxylic Acids | TBTU/COMU | - | Room Temperature | Aliphatic/Phenolic Esters | organic-chemistry.org |
Amide Formation (Amidation): The formation of amides from this compound and an amine is another key nucleophilic acyl substitution reaction. Direct condensation of a carboxylic acid and an amine is typically challenging and requires high temperatures to drive off water. youtube.com More commonly, the reaction is facilitated by coupling reagents or by converting the carboxylic acid into a more reactive derivative like an acyl chloride. nih.gov Catalytic methods using Lewis acids such as Nb₂O₅ or boronic acids have been developed to promote direct amidation under milder conditions. organic-chemistry.orgresearchgate.net These catalysts activate the carbonyl group of the carboxylic acid, making it more susceptible to attack by the amine. researchgate.net
| Reactant | Catalyst/Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | TiCl₄ / Pyridine (B92270) | Pyridine | 85°C | N-phenylbenzamide | nih.gov |
| Various Carboxylic Acids | Nb₂O₅ (heterogeneous) | - | - | Various Amides | researchgate.net |
| Various Carboxylic Acids | 5-methoxy-2-iodophenylboronic acid | - | Room Temperature | Various Amides | organic-chemistry.org |
| Various Carboxylic Acids | N-chlorophthalimide / PPh₃ | Acetonitrile | Room Temperature | Various Amides | researchgate.net |
To enhance the rate and yield of nucleophilic acyl substitution, the carboxylic acid functionality is often "activated". This process involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more electrophilic. nih.gov
Common activation strategies include:
Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) transforms the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, under mild conditions. nih.gov
Formation of Acyl Anhydrides: Reaction with another carboxylic acid molecule or a chloroformate can generate a mixed or symmetric anhydride, which is also a potent acylating agent.
Use of Coupling Reagents: A vast array of coupling reagents, such as carbodiimides (e.g., DCC, EDCI) and phosphonium (B103445) salts (e.g., PyBOP), are used in modern organic synthesis. researchgate.net These reagents react with the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea or an acyloxyphosphonium salt) that is then readily attacked by a nucleophile. researchgate.net
Once activated, this compound can participate in a variety of transformations beyond simple ester and amide formation, including the synthesis of ketones via Friedel-Crafts acylation or reaction with organometallic reagents.
Transformations Driven by the Aryl Iodide Moiety
The 2-iodo substituent provides a second, distinct reactive center in the molecule. The carbon-iodine bond is relatively weak and can be activated to participate in a range of transformations, most notably through the formation of hypervalent iodine species. researchgate.net
Hypervalent iodine compounds contain an iodine atom with a formal oxidation state higher than the -1 found in simple alkyl or aryl iodides. princeton.edu These reagents are prized in organic synthesis for their oxidizing capabilities and their ability to facilitate unique chemical transformations under mild, metal-free conditions. princeton.edu The aryl iodide in this compound can serve as a precursor to these powerful synthetic intermediates.
Aryl iodides can be oxidized to form stable hypervalent iodine compounds. The two most common classes are λ³-iodanes (iodine(III) compounds) and λ⁵-iodanes (iodine(V) compounds). princeton.edumdpi.com
λ³-Iodanes (Iodinanes): Oxidation of an aryl iodide with an oxidant like peracetic acid in the presence of ligands (L) such as acetate (B1210297) or trifluoroacetate (B77799) yields an ArI(L)₂ species. mdpi.com For example, the oxidation of 2-iodobenzoic acid can lead to derivatives analogous to (diacetoxy)iodobenzene (DIB). These λ³-iodanes are versatile oxidants and can mediate a variety of transformations. mdpi.com
λ⁵-Iodanes (Periodinanes): Further oxidation of λ³-iodanes or direct, more forceful oxidation of aryl iodides with strong oxidizing agents like potassium bromate (B103136) or Oxone leads to the formation of λ⁵-iodanes. nsf.gov A prominent example derived from a related precursor is 2-iodoxybenzoic acid (IBX), a powerful and selective oxidant for alcohols. mdpi.comnsf.gov The presence of the electron-withdrawing methanesulfonyl group on the aromatic ring of this compound would be expected to increase the electrophilicity and oxidizing potential of the resulting hypervalent iodine species. Organosulfonate derivatives of IBX have been prepared and shown to be powerful oxidants. rsc.org
A key application of hypervalent iodine reagents, particularly λ³-iodanes, is in ligand coupling reactions. In these processes, a nucleophile first displaces one of the ligands on the iodine(III) center. Subsequent reductive elimination couples the aryl group (originally from the iodane) with the newly introduced nucleophilic ligand, forming a new bond and releasing iodobenzene (B50100) as a byproduct. mdpi.com
By converting this compound into a λ³-iodane, such as a diaryliodonium salt (Ar₂I⁺X⁻), it could be used to transfer the 2-carboxy-4-methanesulfonylphenyl group to various nucleophiles, including amines, phenols, and carbon nucleophiles. researchgate.net This provides a metal-free pathway for the formation of C-N, C-O, and C-C bonds. researchgate.net For instance, treatment of 2-methylphenols with a λ³-iodane has been shown to result in dearomatizing 2-phenylation via a proposed ligand coupling reaction. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine (C-I) bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring, enhanced by the methanesulfonyl and carboxylic acid groups, generally makes the C-I bond highly susceptible to oxidative addition to a Palladium(0) center, the initial step in many cross-coupling catalytic cycles.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures and other C(sp²)-C(sp²) bonds. For this compound, this reaction provides a direct route to a variety of substituted benzoic acid derivatives. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
General conditions for this transformation on similar substrates involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from a palladium(II) source (e.g., palladium acetate) and a phosphine (B1218219) ligand, in the presence of a base like sodium carbonate or cesium carbonate. i.moscow The reaction is compatible with a wide range of aryl and vinyl boronic acids or their corresponding esters.
Table 1: Representative Suzuki-Miyaura Coupling Partners for this compound
| Boronic Acid/Ester Partner | Potential Product Structure |
| Phenylboronic acid | |
| 4-Methoxyphenylboronic acid | |
| Thiophene-2-boronic acid | |
| Vinylboronic acid pinacol (B44631) ester |
Note: This table illustrates potential transformations. Specific reaction conditions and yields would require experimental validation.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynes that are valuable intermediates in organic synthesis. This reaction is typically co-catalyzed by palladium and copper complexes. The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst forms a copper acetylide intermediate that participates in the transmetalation step of the palladium catalytic cycle.
The reaction of this compound with various terminal alkynes under Sonogashira conditions would produce the corresponding 2-(alkynyl)-5-(methylsulfonyl)benzoic acids. The mild reaction conditions are a key advantage, often requiring an amine base like triethylamine (B128534) or diisopropylethylamine, which can also serve as the solvent.
Table 2: Potential Alkyne Partners for Sonogashira Coupling
| Terminal Alkyne Partner | Potential Product Structure |
| Phenylacetylene | |
| Trimethylsilylacetylene (B32187) | |
| Propargyl alcohol | |
| 1-Heptyne |
Note: This table illustrates potential transformations. Specific reaction conditions and yields would require experimental validation. The TMS group in the trimethylsilylacetylene product can be readily removed under basic conditions to yield the terminal alkyne.
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often being the most effective in promoting the reductive elimination step that forms the C-N bond.
Applying this methodology to this compound allows for the introduction of a wide array of amine functionalities at the C2 position. The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, to deprotonate the amine and facilitate the catalytic cycle.
Table 3: Representative Amine Nucleophiles for Buchwald-Hartwig Amination
| Amine Partner | Potential Product Structure |
| Aniline | |
| Morpholine | |
| Benzylamine | |
| n-Butylamine |
Note: This table illustrates potential transformations. Specific reaction conditions and yields would require experimental validation.
Metal-Free Carbon-Heteroatom (C-N, C-O, C-S) Bond Formations
While palladium catalysis is dominant, there is growing interest in transition-metal-free methods for forming carbon-heteroatom bonds. For an electron-deficient aryl iodide like this compound, nucleophilic aromatic substitution (SNAr) represents a plausible metal-free pathway.
The SNAr mechanism requires a substrate with strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this molecule, the methanesulfonyl group is para to the iodine atom, and the carboxylic acid group is ortho. Both groups strongly activate the ring toward nucleophilic attack. This electronic activation, combined with iodide being a competent leaving group, suggests that direct displacement by strong nucleophiles like amines (C-N), alkoxides (C-O), or thiolates (C-S) under basic or thermal conditions could be feasible, obviating the need for a metal catalyst.
Electronic and Steric Influence of the Methanesulfonyl Group on Aromatic Reactivity
The substituents on an aromatic ring dictate its reactivity and the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution (EAS). The methanesulfonyl group exerts a powerful influence on the electronic character of the benzene (B151609) ring in this compound.
Impact on Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The existing substituents modulate the ring's nucleophilicity (reactivity) and determine the position of attack (regioselectivity).
The three substituents on the ring—iodo, carboxylic acid, and methanesulfonyl—are all electron-withdrawing and thus deactivate the ring towards EAS, making it less reactive than benzene itself. uomustansiriyah.edu.iqlibretexts.org Their directing effects, however, are additive and determine the outcome of further substitution.
Table 4: Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOH | C1 | Deactivating (Strongly) | Meta |
| -I | C2 | Deactivating (Weakly) | Ortho, Para |
| -SO₂CH₃ | C5 | Deactivating (Strongly) | Meta |
The directing influences of the existing groups on the available C3, C4, and C6 positions can be analyzed as follows:
The -COOH group at C1 directs incoming electrophiles to its meta positions, C3 and C5. Since C5 is occupied, it directs to C3.
The -I group at C2 is an ortho, para-director. libretexts.org It directs to its ortho positions (C1, C3) and its para position (C5). Since C1 and C5 are occupied, it directs to C3.
The -SO₂CH₃ group at C5 directs incoming electrophiles to its meta positions, C1 and C3. Since C1 is occupied, it directs to C3.
Remarkably, the directing effects of all three deactivating groups are convergent, strongly reinforcing the substitution at the C3 position. While there may be some steric hindrance at C3 due to the adjacent bulky iodine and carboxylic acid groups, the overwhelming electronic deactivation at positions C4 and C6 makes C3 the most electronically favored site for electrophilic attack.
Effects on Carboxylic Acid Acidity and Reactivity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation. libretexts.org The presence of substituents on the aromatic ring of benzoic acid can significantly alter the acidity of the carboxylic group through inductive and resonance effects. uci.edu In the case of this compound, both the iodo and the methanesulfonyl groups are electron-withdrawing, which leads to a pronounced increase in acidity compared to unsubstituted benzoic acid.
The methanesulfonyl group (-SO₂CH₃) at the meta-position (relative to the carboxyl group) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It exerts a strong negative inductive effect (-I), pulling electron density away from the benzene ring and the carboxylic group. This withdrawal of electron density helps to delocalize and stabilize the negative charge on the carboxylate anion formed after the loss of a proton. psu.educhemguide.co.uk A more stable conjugate base corresponds to a stronger acid. libretexts.org
Similarly, the iodine atom at the ortho-position is an electronegative halogen and also functions as an electron-withdrawing group through its inductive effect (-I). uci.edu This further enhances the stability of the carboxylate anion. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing substituents increase acidity. nih.govmdpi.com The combined electron-withdrawing power of both the iodo and methanesulfonyl groups makes this compound a significantly stronger acid than benzoic acid itself.
The position of these substituents is also critical. While electron-withdrawing groups generally increase acidity, the effect can be complex, especially for ortho-substituents (the "ortho effect"). researchgate.netquora.com This can involve steric interactions that may force the carboxyl group out of the plane of the benzene ring, potentially affecting resonance. However, the primary influence in this molecule is the powerful inductive stabilization of the conjugate base by both substituents. nih.govmdpi.com
Table 1: Comparison of pKₐ Values for Benzoic Acid and Related Substituted Acids
| Compound Name | Substituent(s) | pKₐ Value |
| Benzoic Acid | None | 4.20 |
| 4-Nitrobenzoic Acid | 4-NO₂ (electron-withdrawing) | 3.45 |
| 4-Methoxybenzoic Acid | 4-OCH₃ (electron-donating) | 4.45 |
Data sourced from Chemistry LibreTexts. libretexts.org
The enhanced acidity also influences the reactivity of the carboxylic acid group. The electron-deficient nature of the carboxyl carbon is increased, making it a more potent electrophile and potentially more susceptible to nucleophilic attack in reactions such as esterification or amide formation.
Computational and Theoretical Mechanistic Studies
Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. These theoretical studies complement experimental findings by providing detailed insights at the molecular level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations can be employed to optimize the ground-state geometry, providing precise bond lengths and angles. nih.gov This foundational analysis is crucial for understanding the molecule's inherent stability and conformational preferences.
DFT is particularly valuable for elucidating complex reaction pathways. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows researchers to map the entire reaction path, identify the rate-determining step, and predict the feasibility of different mechanisms. nih.gov For instance, in studying the reactions of this compound, such as nucleophilic aromatic substitution at the iodine-bearing carbon or reactions involving the carboxylic acid group, DFT can help determine the most favorable pathway by comparing the activation energies of competing routes. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, indicating regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxyl and methanesulfonyl groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The most positive region is typically found around the acidic proton of the carboxylic acid group, highlighting its high acidity. Other positive regions would be expected on the carbon atoms of the carboxyl and sulfonyl groups.
Green/Yellow Regions: Represent areas of neutral or near-zero potential.
By analyzing the MEP map of this compound, researchers can predict how it will interact with other reagents. The map provides a clear, visual guide to the molecule's reactive sites, which is invaluable for designing synthetic routes and understanding intermolecular interactions. researchgate.net
A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods, particularly DFT, are used to locate the geometry of these transient structures and calculate their energies. nih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.
By performing a transition state analysis for a reaction involving this compound, a complete reaction energy profile can be generated. This profile plots the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. Such a profile provides a wealth of information:
Thermodynamics: The relative energies of the reactants and products indicate whether the reaction is exothermic or endothermic.
Kinetics: The height of the energy barriers (activation energies) reveals the kinetic feasibility of each step. The step with the highest activation energy is the rate-determining step. nih.gov
This detailed analysis allows for a quantitative understanding of the reaction mechanism, enabling predictions of how changes in structure or conditions will affect the reaction outcome.
Derivatization and Subsequent Functionalization Strategies
Chemical Transformations of the Carboxylic Acid Group
The carboxylic acid group is a primary site for derivatization, readily undergoing classic transformations to form esters and amides. These reactions are fundamental for creating prodrugs, modifying pharmacokinetic properties, or synthesizing key intermediates for more complex targets.
Esterification of the carboxylic acid group is a common strategy to mask its polarity, which can be advantageous in prodrug design to improve membrane permeability. This transformation is typically achieved under acidic conditions with an alcohol (Fischer esterification) or by using coupling agents. A closely related synthesis, the esterification of 2-carboxy-5-iodobenzene sulfonamide, was successfully achieved to produce 2-methoxycarbonyl-5-iodobenzene sulfonamide in a high yield of 94.1% researchgate.net. This demonstrates the feasibility of converting the carboxylic acid group to its corresponding ester, a critical step for creating intermediates or active pharmaceutical ingredients.
Common methods for esterification applicable to this substrate include reaction with alcohols in the presence of acid catalysts or the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
| Reactant | Reagent/Conditions | Product | Application | Yield |
| 2-Carboxy-5-iodobenzene sulfonamide | Methanol, Thionyl Chloride | 2-Methoxycarbonyl-5-iodobenzene sulfonamide | Herbicide Intermediate | 94.1% researchgate.net |
| Benzoic Acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol | Benzoate Ester | General Synthesis | Good to Excellent |
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The carboxylic acid of 2-Iodo-5-methanesulfonyl-benzoic acid can be activated and coupled with a wide range of primary and secondary amines to yield the corresponding amides. Standard procedures involve the use of coupling reagents such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts. Alternatively, the benzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. A general method for synthesizing amides from carboxylic acids and amines using titanium(IV) chloride in pyridine (B92270) has been reported, providing the products in moderate to excellent yields.
| Carboxylic Acid | Amine | Coupling Method/Reagent | Product Type |
| Benzoic Acid | Aniline | TiCl4, Pyridine | N-phenylbenzamide tcichemicals.com |
| General Carboxylic Acid | Primary/Secondary Amine | N-chlorophthalimide, PPh3 | Substituted Amide organic-chemistry.orgrsc.org |
| General Carboxylic Acid | Amine | Thionyl Chloride then Amine | Substituted Amide |
| Benzoic Acid | Dimethylformamide (DMF) | CuCoFe2O4@GO catalyst | N,N-dimethylbenzamide nih.gov |
Functionalization of the Aryl Iodide Site
The carbon-iodine bond is a powerful functional handle for building molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. Its position ortho to the carboxylic acid group also enables unique intramolecular cyclization pathways for the synthesis of heterocyclic systems.
The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org The electron-withdrawing effect of the adjacent carboxylic acid and the meta-sulfonyl group increases the reactivity of the C-I bond toward oxidative addition to a Pd(0) catalyst.
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. This is a robust method for introducing a variety of aryl or heteroaryl substituents. libretexts.orgnih.govresearchgate.net
Sonogashira Coupling : This involves the coupling of the aryl iodide with a terminal alkyne, providing access to arylalkyne structures. organic-chemistry.orgresearchgate.netlibretexts.orgwikipedia.org The reaction is typically catalyzed by palladium complexes with a copper(I) co-catalyst.
Heck Reaction : This reaction forms a new C-C bond by coupling the aryl iodide with an alkene, leading to substituted styrenyl-type products. wikipedia.orgorganic-chemistry.orgchem-station.comlibretexts.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Moiety |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryl or Heterobiaryl |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base | Arylalkyne |
| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted Alkene |
The ortho disposition of the iodo and carboxylic acid functionalities is a classic structural motif for the synthesis of fused heterocyclic systems. Following an initial functionalization at the iodide position, an intramolecular cyclization can be triggered. For instance, a Sonogashira coupling followed by an intramolecular cyclization of the resulting arylalkyne can lead to the formation of isocoumarins or isoquinolones, depending on the reaction conditions and the nature of the carboxylic acid derivative (e.g., acid, ester, or amide). Similarly, intramolecular Heck reactions are powerful strategies for constructing fused ring systems. libretexts.org The synthesis of triazole-fused quinazolinones and benzoxazine (B1645224) imines has been achieved through the intramolecular cyclization of 2-(5-iodotriazolyl)benzamides, highlighting the utility of this approach for creating complex heterocyclic scaffolds. researchgate.netrsc.org
The aryl iodide can be oxidized to form hypervalent iodine(III) or iodine(V) species. These reagents are valuable as powerful and selective oxidants or as group transfer agents in organic synthesis. organic-chemistry.orgrsc.org The presence of the strong electron-withdrawing sulfonyl group on the aromatic ring of this compound is expected to increase the electrophilicity and stability of the corresponding hypervalent iodine species.
The synthesis typically involves oxidation of the C-I bond using strong oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA), Oxone, or peracetic acid. This can lead to the formation of compounds like iodosylarenes (Ar-IO) or iodylarenes (Ar-IO₂), which are precursors to a wide range of useful reagents, including benziodoxolones. beilstein-journals.orgfrontiersin.org These reagents have found applications in peptide coupling, atom-transfer reactions, and various oxidative transformations. rsc.orgfrontiersin.org
Modifications of the Methanesulfonyl Group
The methanesulfonyl group of this compound, while generally stable, offers avenues for derivatization that can significantly alter the molecule's properties and applications. These modifications can be broadly categorized into strategies that utilize the sulfonyl moiety to create linkages for conjugation and those that transform it into other sulfur-based functional groups like sulfonamides and sulfonates.
Exploration of Sulfonyl-Based Linkers and Conjugates
The electron-withdrawing nature of the sulfonyl group can be exploited to facilitate the formation of new chemical bonds, enabling the use of this compound as a scaffold for creating more complex molecules, including bioconjugates and materials with tailored properties.
One potential strategy for forming sulfonyl-based linkers involves the conversion of the aryl methyl sulfone to an aryl sulfinate intermediate. Aryl sulfinates are versatile precursors that can undergo various coupling reactions. For instance, they can be derivatized into sulfonyl fluorides, sulfonamides, and other sulfones in a one-pot fashion. researchgate.net This approach would involve the initial conversion of the methanesulfonyl group to a sulfinate, which can then be reacted with a suitable coupling partner to introduce a linker or a functional molecule. While this transformation is not explicitly documented for this compound, the general reactivity of aryl sulfinates suggests its feasibility. researchgate.net
Another approach leverages the methylsulfonyl group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This strategy is particularly effective when the sulfone is attached to an electron-deficient aromatic ring, a condition met in the target molecule due to the presence of the carboxylic acid and iodo substituents. A novel leaving group, methylsulfone activated by a pyrimidine (B1678525) ring, has been utilized in the synthesis of hyperbranched poly(arylene pyrimidine ether)s through nucleophilic substitution polymerization. rsc.org This suggests that under appropriate conditions with a strong nucleophile, the methanesulfonyl group of this compound could be displaced to form a new bond, thereby attaching a linker or another molecule.
Furthermore, the development of bifunctional sulfone reagents for asymmetric aminomethylative sulfonylation of dienes highlights the potential of sulfone chemistry in creating complex molecular architectures. acs.org Such strategies could be adapted to functionalize the methanesulfonyl group for conjugation purposes. The table below summarizes potential linker and conjugate formation strategies starting from the methanesulfonyl group.
| Strategy | Intermediate | Potential Reaction | Resulting Linkage/Conjugate |
| Sulfinate Formation | Aryl Sulfinate | Coupling with electrophiles | Sulfone, Sulfonamide, or Sulfonyl fluoride-linked conjugates |
| Nucleophilic Aromatic Substitution | None (direct displacement) | Reaction with strong nucleophiles | Ether, Thioether, or Amine linkage |
| Bifunctional Reagent Approach | Activated Sulfone | Asymmetric sulfonylation | Chiral amino sulfone conjugates |
It is important to note that the successful application of these strategies to this compound would require experimental validation and optimization of reaction conditions.
Derivatization to Sulfonamides and Sulfonates
The transformation of the methanesulfonyl group into sulfonamides and sulfonates introduces functionalities with distinct chemical and physical properties, which can be valuable in medicinal chemistry and materials science.
The synthesis of sulfonamides from aryl methyl sulfones is not a direct conversion. A common and versatile route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, a key step in derivatizing the methanesulfonyl group of this compound to a sulfonamide would be its conversion to the corresponding sulfonyl chloride. While various methods exist for the synthesis of aryl sulfonyl chlorides from starting materials like aryl halides or boronic acids, the direct conversion from an aryl methyl sulfone is less common.
A plausible, albeit multi-step, approach would involve the conversion of the aryl methyl sulfone to an aryl sulfinate, which can then be oxidized to the sulfonyl chloride. Aryl sulfinates can be prepared from aryl halides and a source of sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). mdpi.comresearchgate.netresearchgate.net Given that the starting material is an aryl iodide, a palladium-catalyzed reaction with DABSO could potentially yield the corresponding sulfinate, which can then be treated with an oxidizing agent like N-chlorosuccinimide (NCS) to afford the sulfonyl chloride. This sulfonyl chloride can subsequently be reacted with a wide range of amines to produce a library of sulfonamide derivatives.
Similarly, the synthesis of sulfonates can be achieved from sulfonyl fluorides, which are also accessible from aryl sulfinates. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org A one-pot, palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides using DABSO and an electrophilic fluorine source like Selectfluor has been developed. organic-chemistry.org This method could be applied to this compound to generate the corresponding sulfonyl fluoride (B91410). The resulting sulfonyl fluoride can then be reacted with various alcohols or phenols to yield the desired sulfonate esters. The table below outlines the proposed synthetic pathways for the formation of sulfonamides and sulfonates.
| Target Derivative | Key Intermediate | Proposed Synthetic Steps |
| Sulfonamide | Aryl Sulfonyl Chloride | 1. Conversion of the aryl iodide to an aryl sulfinate (e.g., via Pd-catalyzed reaction with DABSO). 2. Oxidation of the sulfinate to the sulfonyl chloride (e.g., using NCS). 3. Reaction of the sulfonyl chloride with a primary or secondary amine. |
| Sulfonate | Aryl Sulfonyl Fluoride | 1. Conversion of the aryl iodide to an aryl sulfinate. 2. Fluorination of the sulfinate to the sulfonyl fluoride (e.g., using Selectfluor). 3. Reaction of the sulfonyl fluoride with an alcohol or phenol. |
These proposed derivatization strategies, based on established methodologies for related compounds, open up possibilities for the chemical modification of the methanesulfonyl group in this compound, thereby expanding its potential applications.
Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The presence of three distinct functional groups on the benzene (B151609) ring of 2-Iodo-5-methanesulfonyl-benzoic acid makes it a valuable scaffold for the construction of complex and highly functionalized molecules.
The iodo-substituent on the aromatic ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities. Although specific examples for this compound are not readily found, its reactivity can be inferred from closely related compounds like 2-iodo-5-methylbenzoic acid.
Key cross-coupling reactions applicable to such iodo-aromatic compounds include:
Suzuki-Miyaura Coupling: This reaction would enable the formation of a new carbon-carbon bond by coupling with a boronic acid or ester, introducing a new aryl, heteroaryl, or alkyl group at the 2-position. This is a widely used method for constructing biaryl structures. libretexts.orgrsc.orgnih.govresearchgate.net
Sonogashira Coupling: The coupling with a terminal alkyne would install an alkynyl group, a versatile functional group that can undergo further transformations. nih.govorganic-chemistry.orgresearchgate.netlibretexts.orgwikipedia.org This is a key reaction for the synthesis of conjugated enynes and arylalkynes. libretexts.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine, providing access to a wide range of substituted anilines. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgnih.gov
The carboxylic acid and methanesulfonyl groups offer additional sites for modification, either before or after the cross-coupling reaction, further increasing the molecular complexity and diversity of the resulting products. The methanesulfonyl group, being a strong electron-withdrawing group, would also influence the reactivity of the aromatic ring.
| Reaction Type | Coupling Partner | Potential Product from this compound Analogue | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Biphenyl derivative | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Primary or secondary amine | N-Aryl amine derivative | Pd(0) catalyst, Ligand, Base |
There is currently no information available in the scientific literature to suggest the use of this compound as a scaffold for oligomer and polymer precursors. However, bifunctional aromatic compounds can, in principle, be used as monomers in step-growth polymerization. For instance, if the carboxylic acid is converted to an acid chloride and a cross-coupling reaction introduces a second reactive group (e.g., an amino or hydroxyl group), the resulting molecule could potentially serve as a monomer.
Role in Target-Oriented Synthesis
The structural motifs present in this compound are found in various biologically active molecules, making it a potentially valuable starting material in target-oriented synthesis.
While there are no specific examples of this compound being directly incorporated into the total synthesis of natural products, iodo-aromatic compounds are frequently used as key intermediates. nih.govuiowa.edunih.gov The iodo-substituent allows for the strategic introduction of complex fragments late in a synthetic sequence via cross-coupling reactions, which is a common strategy in the assembly of complex natural product skeletons.
Substituted benzoic acids and sulfonamides are common pharmacophores found in a wide range of therapeutic agents. Therefore, this compound is a promising precursor for the synthesis of analogues of biologically active molecules. The three functional groups provide handles for systematic structural modifications to explore structure-activity relationships (SAR). For example, a series of analogues of o-(octanesulfonamido)benzoic acids, which are inhibitors of glycerol-3-phosphate acyltransferase, were synthesized to improve their inhibitory activity. nih.gov Similarly, 2-iodo-5-methylbenzoic acid serves as a precursor for the synthesis of various biologically active compounds and pharmaceutical intermediates.
| Analogue Precursor (Example) | Therapeutic Area/Target | Synthetic Utility |
|---|---|---|
| 2-Iodo-5-methylbenzoic acid | Pharmaceutical intermediates | Building block for complex molecules |
| o-(Octanesulfonamido)benzoic acid analogues | Anti-obesity (Glycerol-3-phosphate acyltransferase inhibitors) nih.gov | Scaffold for SAR studies nih.gov |
| 5-Iodo-2-methylbenzoic acid | Functional chemicals and drugs google.com | Intermediate in multi-step synthesis google.com |
Catalytic Applications in Organic Transformations
There is no direct evidence of this compound being used as a catalyst in organic transformations. However, iodoarenes can serve as precursors to hypervalent iodine reagents, which are versatile oxidizing agents and can be used in catalytic amounts. For example, 2-iodobenzenesulfonic acid can act as a precursor for an iodine(V) catalyst for the selective oxidation of alcohols. researchgate.net It is conceivable that this compound could be similarly oxidized to a hypervalent iodine species, which could then potentially act as a catalyst in various oxidation reactions.
Development of this compound derived Hypervalent Iodine Catalysts
The field of organic synthesis continually seeks novel reagents that are efficient, selective, and environmentally benign. Hypervalent iodine compounds have emerged as powerful oxidants, offering a non-toxic alternative to heavy metal-based reagents like those containing lead, mercury, or thallium. princeton.edu These reagents are characterized by an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), which is the key to their reactivity. princeton.edu The general principle involves the oxidation of an iodoarene precursor to generate the desired hypervalent species.
While research has not yet extensively detailed hypervalent iodine catalysts specifically derived from this compound, the foundational chemistry of related compounds provides a clear blueprint for their potential development and application. The synthesis of renowned hypervalent iodine reagents such as 2-iodoxybenzoic acid (IBX) and 2-iodosobenzoic acid (IBA) from 2-iodobenzoic acid serves as a prime example. rsc.orgmdpi.com This transformation is typically achieved through oxidation using agents like Oxone® under aqueous conditions. mdpi.com
The structure of this compound makes it a promising candidate for developing a new class of hypervalent iodine reagents. The presence of the strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃) at the 5-position is anticipated to significantly influence the properties of the iodine center. This group would render the iodine atom more electrophilic and potentially enhance the oxidizing power of the derived hypervalent catalyst compared to analogues with electron-donating or neutral substituents. The adjacent carboxylic acid group can act as an endogenous ligand, stabilizing the hypervalent iodine center and potentially allowing for the regeneration and recycling of the reagent. mdpi.combeilstein-journals.org
The development of these catalysts would likely follow established oxidation protocols. The resulting hypervalent iodine(III) (iodosonyl) and iodine(V) (iodoxy) species could then be evaluated in a range of oxidative transformations.
Table 1: Comparison of Iodo-benzoic Acid Precursors for Hypervalent Iodine Reagents This table is generated based on established chemical principles and data from related compounds.
| Precursor Compound | Key Substituent | Expected Effect on Iodine Center | Potential Application of Derived Reagent |
| 2-Iodobenzoic acid | -H (para to Iodo) | Baseline reactivity | Precursor to standard IBX and IBA for various oxidations. mdpi.com |
| 2-Iodo-5-methylbenzoic acid | -CH₃ (para to Iodo) | Weakly electron-donating | May slightly decrease the oxidizing potential relative to IBX. |
| 2-Iodo-5-nitrobenzoic acid | -NO₂ (para to Iodo) | Strongly electron-withdrawing | Expected to yield a highly potent oxidant for challenging transformations. |
| This compound | -SO₂CH₃ (para to Iodo) | Strongly electron-withdrawing | Poised to create a powerful and potentially highly selective oxidizing reagent. |
Research into these derivatives would focus on synthesizing the hypervalent species and characterizing their structure and reactivity in key organic reactions, such as the oxidation of alcohols to aldehydes and ketones. beilstein-journals.org
Asymmetric Synthesis Using Chiral Derivatives (If Applicable to Future Research)
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern medicinal chemistry and materials science. nih.gov A significant challenge in this field is the development of catalysts that can effectively control the stereochemical outcome of a reaction. Chiral hypervalent iodine compounds have shown considerable promise as reagents for enantioselective transformations. nih.gov
Currently, there are no specific reports on the use of chiral derivatives of this compound in asymmetric synthesis. However, this area represents a fertile ground for future research, building upon successful strategies employed with other iodoarenes. The general approach involves attaching a chiral auxiliary to the iodoarene backbone, which then directs the stereochemistry of the reaction it mediates. nih.gov
Several strategies could be envisioned for the development of chiral catalysts from this compound:
Amide Formation: The carboxylic acid group provides a convenient handle for coupling with chiral amines or amino acid derivatives. The resulting chiral amide could influence the spatial arrangement around the hypervalent iodine center, enabling stereoselective transformations.
Esterification: Similarly, reaction with a chiral alcohol, such as 8-phenylmenthol, could introduce the necessary chiral environment. acs.org
Introduction of Chiral Oxazolines: A well-established method for inducing chirality involves the synthesis of ortho-substituted iodoarenes bearing a chiral oxazoline (B21484) group. nih.gov While the starting material here is not an ortho-substituted precursor, analogous strategies could be adapted.
Once synthesized, these chiral hypervalent iodine reagents could be applied to a variety of asymmetric oxidation reactions. A notable example from related research is the enantioselective oxidative dearomatization of phenols to produce ortho-quinols, which can then undergo Diels-Alder reactions to rapidly build molecular complexity. nih.gov The unique electronic properties conferred by the methanesulfonyl group in this compound derivatives might lead to novel reactivity and improved enantioselectivity in such processes.
Table 2: Potential Strategies for Chiral Catalyst Development This table outlines prospective research directions based on established methodologies in asymmetric synthesis.
| Strategy | Chiral Auxiliary Source | Potential Reaction Type |
| Amidation of the Carboxylic Acid | Chiral amino alcohols, Proline derivatives. nih.gov | Asymmetric hydroxylation, aminoxylation. |
| Esterification of the Carboxylic Acid | Menthyl or 8-phenylmenthol derivatives. acs.org | Enantioselective oxidation of sulfides to sulfoxides. |
| Attachment of Chiral Heterocycles | Imidazolidinones, Oxazolines. nih.govresearchgate.net | Asymmetric dearomatization of phenols, α-functionalization of carbonyls. |
Future investigations in this domain would involve the synthesis of these novel chiral reagents and the systematic evaluation of their performance in key asymmetric transformations to establish their scope and utility.
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A comprehensive search of publicly available scientific literature and research databases has revealed no specific studies or detailed findings on the role of the chemical compound "this compound" in Quantitative Structure-Activity Relationship (QSAR) modeling for predictive biology.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.trnih.gov These models are instrumental in medicinal chemistry for predicting the activity of new chemical entities, thereby accelerating the drug discovery process. dergipark.org.trchitkara.edu.in The fundamental principle of QSAR is that the biological effect of a molecule is directly related to its structural properties. dergipark.org.tr
QSAR studies typically involve the analysis of a series of compounds with known biological activities to develop a predictive model. This process often includes the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. chitkara.edu.in These descriptors are then correlated with the observed biological activity to create a statistically significant model.
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Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Iodo-5-methanesulfonyl-benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon framework.
1H and 13C NMR for Assignment of Proton and Carbon Environments
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the iodo, methanesulfonyl, and carboxylic acid substituents. The methyl group of the methanesulfonyl moiety would appear as a singlet, typically in the upfield region of the spectrum. The acidic proton of the carboxylic acid group would present as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the carbons of the benzene ring, the carbonyl carbon of the carboxylic acid, and the methyl carbon of the methanesulfonyl group. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern, with the carbon bearing the iodine atom (C-I) showing a characteristic upfield shift compared to unsubstituted benzene, while the carbons attached to the electron-withdrawing sulfonyl and carboxyl groups would be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.5 - 8.5 | 125 - 145 |
| -SO₂CH₃ | 3.0 - 3.5 | 40 - 50 |
| -COOH | 10.0 - 13.0 | 165 - 175 |
| Aromatic C-I | - | 90 - 100 |
| Aromatic C-SO₂ | - | 140 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons on the aromatic ring, allowing for the assignment of their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would unequivocally link the aromatic proton signals to their corresponding aromatic carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula (C₈H₇IO₄S), confirming the presence and number of each element in the molecule and distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the prominent ion. Analysis of the fragmentation pattern in MS/MS experiments would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of CO₂, SO₂, or the cleavage of the C-S or C-I bonds, leading to characteristic fragment ions that can be used to confirm the connectivity of the functional groups.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z (for most abundant isotopes) |
|---|---|---|
| [M]⁺˙ | Molecular Ion (in EI-MS) | 328 |
| [M-H]⁻ | Deprotonated Molecule (in ESI-MS negative mode) | 327 |
| [M-COOH]⁺ | Loss of carboxyl group | 283 |
| [M-SO₂CH₃]⁺ | Loss of methanesulfonyl group | 249 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.
S=O Stretches: The methanesulfonyl group would exhibit two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found in the regions of 1150-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C-O Stretch: The C-O stretching of the carboxylic acid would appear in the 1210-1320 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
C-I Stretch: The C-I stretching vibration would be expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 |
| Methanesulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |
| Methanesulfonyl | S=O Symmetric Stretch | 1150 - 1180 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various vibrational modes.
The presence of the carboxylic acid group would be indicated by a very broad O-H stretching band, typically in the range of 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding. iaea.orgwikipedia.org The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band between 1700 and 1680 cm⁻¹. wikipedia.org
The methanesulfonyl (-SO₂CH₃) group has two characteristic stretching vibrations: an asymmetric stretching band and a symmetric stretching band. The asymmetric S=O stretching is anticipated to appear in the region of 1350-1300 cm⁻¹, while the symmetric stretching should be observed around 1175-1120 cm⁻¹. researchgate.netblogspot.com
Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C-I stretching vibration is more challenging to observe as it typically falls in the far-infrared region, below 600 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600-1450 | Medium to Weak | Aromatic C=C ring stretches |
| ~1350-1300 | Strong | Asymmetric S=O stretch (Sulfonyl) |
| ~1320-1210 | Medium | C-O stretch (Carboxylic acid) |
| ~1175-1120 | Strong | Symmetric S=O stretch (Sulfonyl) |
This table is based on established characteristic infrared absorption frequencies for the respective functional groups.
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. For this compound, FT-Raman would be particularly useful for observing non-polar bonds and symmetric vibrations.
The aromatic ring vibrations are typically strong in the Raman spectrum. The C=C stretching vibrations of the benzene ring are expected to appear in the 1600-1550 cm⁻¹ region. The symmetric stretching of the sulfonyl group (S=O) around 1150 cm⁻¹ should also be Raman active. A key feature in the Raman spectrum would be the C-I stretching vibration, which is expected to be found in the 480-660 cm⁻¹ range and is often strong. horiba.com The C-S bond of the methanesulfonyl group would also produce a signal, typically in the 630-790 cm⁻¹ range for aliphatic sulfides. horiba.com
Table 2: Predicted FT-Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1550 | Strong | Aromatic C=C ring stretches |
| ~1175-1120 | Medium | Symmetric S=O stretch (Sulfonyl) |
| ~1000 | Strong | Aromatic ring breathing mode |
| ~630-790 | Medium | C-S stretch |
This table is based on characteristic Raman shifts for the respective functional groups.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound like this compound (C₈H₇IO₄S).
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent atoms. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound.
Table 3: Theoretical Elemental Composition of this compound (C₈H₇IO₄S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 27.92% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.06% |
| Iodine | I | 126.90 | 1 | 126.90 | 36.99% |
| Oxygen | O | 16.00 | 4 | 64.00 | 18.65% |
| Sulfur | S | 32.07 | 1 | 32.07 | 9.35% |
| Total | | | | 343.12 | 100.00% |
This table presents the calculated theoretical elemental composition.
X-ray Diffraction Analysis for Solid-State Structure Determination (for crystalline derivatives)
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a crystalline derivative of this compound, single-crystal X-ray diffraction would provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Future Research Directions and Perspectives
Development of Stereoselective Synthetic Methodologies for Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While 2-Iodo-5-methanesulfonyl-benzoic acid itself is achiral, its derivatives, particularly those modified at the carboxyl group or through reactions at the aromatic ring, can possess stereogenic centers. Future research will likely focus on the development of catalytic asymmetric methods to access these chiral derivatives with high enantiopurity.
Catalytic asymmetric acetalization of the carboxylic acid group represents a promising strategy for creating chiral phthalidyl esters, which are valuable as prodrugs. dntb.gov.ua Furthermore, transformations of the carboxyl group into chiral amides or esters using enantiopure amines or alcohols, respectively, could be optimized. Research in this area could explore various chiral catalysts and reaction conditions to achieve high levels of stereocontrol. The development of such methodologies is crucial for investigating the biological activities of individual enantiomers of its derivatives. dntb.gov.ua
| Potential Stereoselective Transformation | Target Chiral Derivative | Potential Catalytic System | Significance |
| Asymmetric Esterification/Amidation | Chiral Esters / Amides | Chiral Lewis Acids, Organocatalysts | Access to enantiopure building blocks for pharmaceuticals and materials. |
| Catalytic Asymmetric Acetalization | Chiral Phthalidyl Esters | Transition-metal-free chiral catalysts | Development of chiral prodrugs with potentially different bioactivities. dntb.gov.ua |
| Asymmetric C-H Functionalization | Atropisomeric Biaryls | Chiral Palladium or Rhodium Complexes | Creation of axially chiral ligands and materials. |
Exploration of Unique Reactivity Driven by the Synergistic Effects of Iodine and Methanesulfonyl Groups
The reactivity of the aromatic ring in this compound is governed by the interplay of its three functional groups. The methanesulfonyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and acts as a meta-director. numberanalytics.comuobabylon.edu.iq Conversely, the iodine atom, while inductively withdrawing, can also donate electron density through resonance and is an ortho-, para-director. uobabylon.edu.iqlibretexts.org This combination of opposing electronic effects warrants further investigation.
The strong electron-withdrawing nature of the methanesulfonyl group enhances the electrophilicity of the carbon atom bearing the iodine, potentially facilitating nucleophilic aromatic substitution (SNAr) reactions where iodine acts as the leaving group. doubtnut.com The presence of an ortho-directing group (iodine) and a meta-directing group (methanesulfonyl) could lead to complex regiochemical outcomes in substitution reactions, which are yet to be fully explored. Furthermore, the iodine atom can participate in halogen bonding, acting as a Lewis acidic center to catalyze or direct reactions in ways that are still being understood. acs.org Future studies should aim to quantify these synergistic effects and exploit them for novel transformations.
| Functional Group Interaction | Predicted Effect on Reactivity | Potential Reaction Type | Research Goal |
| Iodo (ortho-directing) + Methanesulfonyl (meta-directing) | Complex regioselectivity in electrophilic substitution. | Nitration, Halogenation | To understand and control the site of further functionalization on the aromatic ring. |
| Methanesulfonyl (electron-withdrawing) + Iodo (leaving group) | Increased susceptibility to nucleophilic attack at C-2. | Nucleophilic Aromatic Substitution (SNAr) | To develop efficient methods for replacing the iodo group with other functionalities. doubtnut.com |
| Iodine atom as Halogen Bond Donor | Activation of substrates through non-covalent interactions. | Catalysis of Michael Additions, Diels-Alder reactions. | To utilize the iodine atom for organocatalysis. acs.org |
Integration into Flow Chemistry and Automation for Scalable Synthesis
Traditional batch synthesis methods often face challenges with scalability, safety, and reproducibility. bohrium.com Flow chemistry, where reactions are performed in a continuous stream, offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scale-up. bohrium.comresearchgate.netnih.gov The synthesis of this compound and its subsequent transformations are well-suited for integration into automated flow chemistry platforms.
Future work could focus on developing a telescoped, multi-step flow synthesis of this compound and its derivatives, minimizing the need for isolation of intermediates. youtube.com This approach is particularly advantageous for handling potentially hazardous reagents or unstable intermediates. nih.govyoutube.com Automated systems, guided by real-time analytics and machine learning algorithms, could rapidly optimize reaction conditions, accelerating process development and enabling on-demand manufacturing of key intermediates for the pharmaceutical and materials industries. researchgate.netnih.gov Such automated platforms enhance efficiency, reduce waste, and shorten the time from discovery to production. bohrium.com
| Process | Advantage of Flow Chemistry | Key Parameters to Optimize | Potential Outcome |
| Iodination Step | Enhanced safety and control over exothermic reaction. | Residence time, temperature, reagent stoichiometry. | Higher yield and purity, reduced byproducts. |
| Sulfonylation Step | Improved mass and heat transfer for a typically harsh reaction. | Flow rate, acid concentration, temperature. | Consistent product quality and safer operation. |
| Multi-step Derivatization | Telescoped synthesis without intermediate isolation. | Solvent compatibility, reactor configuration. | Increased overall efficiency and reduced manual labor. youtube.com |
Advanced Computational Chemistry for Rational Design and Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. mdpi.com Applying these methods to this compound can provide deep insights into its electronic structure and reactivity, guiding experimental work.
Future computational studies could focus on several key areas. DFT calculations can be used to model the transition states of various reactions, helping to explain and predict the regioselectivity observed in electrophilic and nucleophilic substitutions. mdpi.com The calculations can quantify the inductive and resonance effects of the substituents and predict how they influence the acidity of the carboxylic proton. mdpi.comnih.govresearchgate.net Furthermore, computational analysis can be used to study the non-covalent interactions, such as halogen bonding, involving the iodine atom, predicting its strength and directionality. acs.org This predictive power can accelerate the rational design of new derivatives and catalysts. researchgate.net
| Computational Method | Property to be Investigated | Information Gained | Impact on Research |
| Density Functional Theory (DFT) | Transition state energies for substitution reactions. | Prediction of regioselectivity and reaction barriers. mdpi.com | Rational design of selective synthetic routes. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and electronic effects of substituents. | Quantitative understanding of inductive vs. resonance effects. mdpi.comnih.gov | Explanation of observed reactivity patterns. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., halogen bonding). | Characterization of halogen bond strength and nature. | Design of novel organocatalytic applications. |
| Molecular Dynamics (MD) Simulations | Conformational analysis of flexible derivatives. | Understanding of preferred molecular shapes and interactions. | Design of molecules with specific binding properties. |
Investigation into Novel Applications in Functional Organic Materials through Chemical Transformation (excluding material properties)
This compound is an ideal organic building block for the synthesis of functional organic materials. sigmaaldrich.com The true potential lies in the chemical transformations it can undergo to create larger, more complex molecular architectures. The ortho-iodo group is particularly valuable, serving as a handle for a wide range of transition-metal-catalyzed cross-coupling reactions.
Future research should extensively explore the use of this compound in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of C-C and C-heteroatom bonds, enabling the construction of conjugated polymers, molecular wires, and precursors for organic light-emitting diodes (OLEDs) and photovoltaics. The carboxylic acid and methanesulfonyl groups provide additional sites for modification, allowing for fine-tuning of the final molecule's solubility, processability, and solid-state packing through esterification, amidation, or substitution on the sulfonyl group. rsc.org The focus of this research avenue is the development of synthetic routes to these novel material precursors.
| Chemical Transformation | Coupling Partner | Resulting Structure Type | Potential Material Application (Precursor for) |
| Suzuki Coupling | Arylboronic acids | Biaryl systems | Conjugated polymers, liquid crystals. |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne conjugates | Molecular wires, nonlinear optical materials. |
| Heck Coupling | Alkenes | Stilbene derivatives | Organic semiconductors, fluorescent dyes. |
| Buchwald-Hartwig Amination | Amines | Di- and Tri-arylamines | Hole-transport materials for OLEDs. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Iodo-5-methanesulfonyl-benzoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Iodination : Electrophilic iodination using iodine and an oxidizing agent (e.g., nitric acid) under acidic conditions, targeting the ortho position relative to the carboxylic acid group .
- Sulfonation : Introduction of the methanesulfonyl group via sulfonation of the aromatic ring, often using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Purification : Post-synthesis, column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the pure compound .
Q. How can researchers effectively purify this compound following synthesis?
- Methodological Answer : Purification strategies depend on the reaction byproducts:
- Solid-Phase Extraction (SPE) : Effective for removing polar impurities using C18 cartridges and methanol/water gradients .
- Thin-Layer Chromatography (TLC) : Monitor purity with silica gel plates (eluent: dichloromethane/methanol 9:1) to confirm a single spot .
- Recrystallization : Use ethanol or acetonitrile for high-yield crystallization, as the compound exhibits moderate solubility in polar aprotic solvents .
Q. What spectroscopic methods are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., deshielding of the aromatic proton adjacent to the iodine atom) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C₈H₇IO₄S: ~325.92) .
- Infrared (IR) Spectroscopy : Detect characteristic peaks for sulfonyl (S=O stretch at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500-3000 cm⁻¹) groups .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the methanesulfonyl and iodo substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methanesulfonyl group strongly deactivates the aromatic ring, directing electrophiles to the para position relative to itself. Meanwhile, the iodo substituent acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Researchers should:
- Optimize reaction conditions (e.g., Pd catalysts, base selection) to leverage the iodine’s leaving group ability .
- Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict sites for nucleophilic attack .
Q. What strategies can be employed to resolve contradictions in melting point data observed for this compound across different studies?
- Methodological Answer : Discrepancies may arise from polymorphism or impurities. To address this:
- Perform Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or decomposition events .
- Use High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% recommended) before thermal analysis .
- Cross-validate with literature: Compare data from peer-reviewed sources (e.g., PubChem, Acta Crystallographica) rather than vendor catalogs .
Q. In cross-coupling reactions, how does the iodo substituent in this compound compare to other halogens in terms of catalytic efficiency and product yield?
- Methodological Answer : Iodine’s larger atomic radius facilitates oxidative addition in Pd-catalyzed reactions, often yielding higher efficiency than chloro or bromo analogs. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ for Stille or Suzuki couplings .
- Solvent Optimization : Employ DMF or THF to enhance solubility of the iodoarene .
- Yield Comparison : Iodo derivatives typically achieve >80% yield under mild conditions, whereas bromo analogs may require higher temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
